Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate
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Overview
Description
Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate is a compound that features a cyclohexane ring substituted with a tert-butoxycarbonylamino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate typically involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by esterification. One common method involves the reaction of (1R,3R)-3-aminocyclohexanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amino acid. This intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Commonly achieved using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: Produces (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid.
Deprotection: Yields (1R,3R)-3-aminocyclohexanecarboxylate.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its structural features.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the active compound formed after deprotection.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,3R)-3-aminocyclohexanecarboxylate: Lacks the Boc protecting group.
Methyl (1R,3R)-3-(acetylamino)cyclohexanecarboxylate: Features an acetyl protecting group instead of Boc.
Methyl (1R,3R)-3-(benzylamino)cyclohexanecarboxylate: Contains a benzyl protecting group.
Uniqueness
Methyl (1R,3R)-3-(tert-butoxycarbonylamino)cyclohexanecarboxylate is unique due to the presence of the Boc group, which provides stability and protection to the amino group during synthetic transformations. This makes it particularly useful in multi-step organic synthesis where selective deprotection is required .
Properties
Molecular Formula |
C13H23NO4 |
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Molecular Weight |
257.33 g/mol |
IUPAC Name |
methyl (1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10-7-5-6-9(8-10)11(15)17-4/h9-10H,5-8H2,1-4H3,(H,14,16)/t9-,10-/m1/s1 |
InChI Key |
ADEPCDOPYIWFOH-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)OC |
Origin of Product |
United States |
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